4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide
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Overview
Description
4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(2,4-dimethylthiazol-5-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform for several hours .
Chemical Reactions Analysis
4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:
Scientific Research Applications
4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, anti-inflammatory, or antitumor effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide can be compared with other thiazole derivatives such as:
2,4-disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Indole derivatives: Indole derivatives share similar biological activities, such as antiviral and anticancer properties.
Imidazole derivatives: These compounds are known for their antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and make it a valuable compound for various research applications .
Properties
IUPAC Name |
4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-13(19-10(2)17-9)7-8-16-14(18)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMXDIQLTHMHFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.